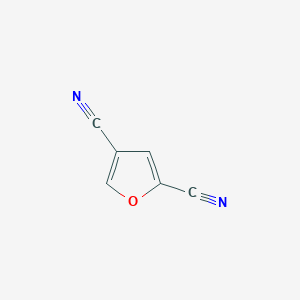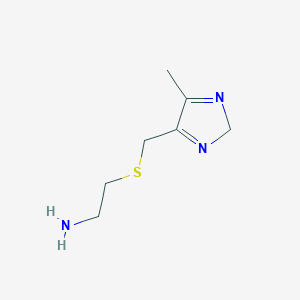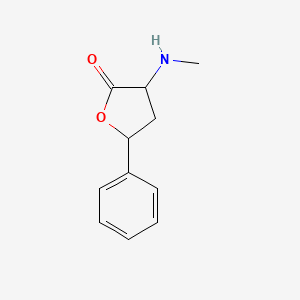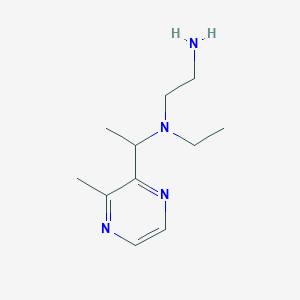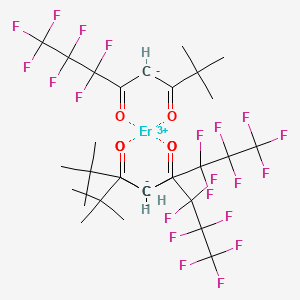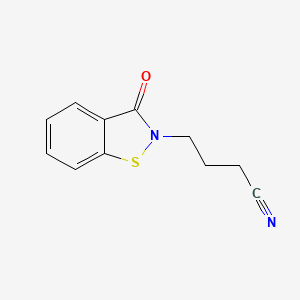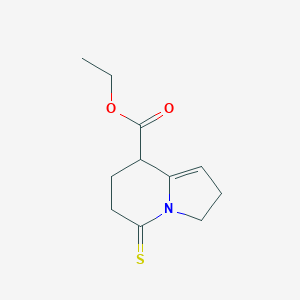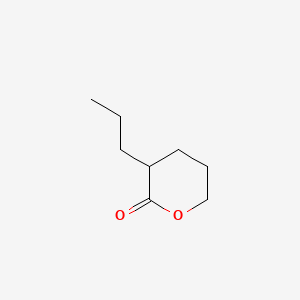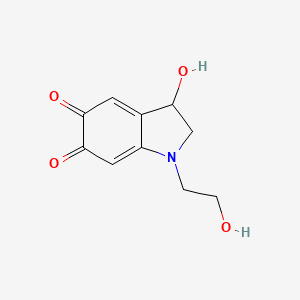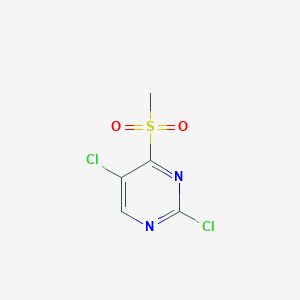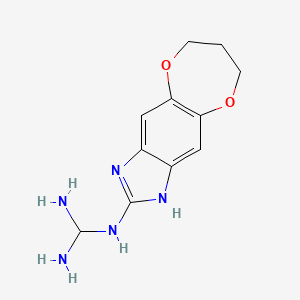
1,1'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bis-indole framework connected by a 3,7-dimethylocta-2,6-dienylidene linker, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) typically involves the condensation of indole derivatives with a suitable 3,7-dimethylocta-2,6-dienylidene precursor. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the bis-indole linkage. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization and column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole compounds with various functional groups.
科学的研究の応用
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bis-indole structure allows for multiple binding interactions, enhancing its efficacy in targeting specific pathways.
類似化合物との比較
Similar Compounds
- 1,1’-(3,7-Dimethyl-2,6-octadienylidene)bis(1H-indole)
- 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-pyrrole)
- 1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-benzimidazole)
Uniqueness
1,1’-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) is unique due to its specific bis-indole framework and the 3,7-dimethylocta-2,6-dienylidene linker. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
特性
CAS番号 |
93894-32-7 |
|---|---|
分子式 |
C26H28N2 |
分子量 |
368.5 g/mol |
IUPAC名 |
1-[(2E)-1-indol-1-yl-3,7-dimethylocta-2,6-dienyl]indole |
InChI |
InChI=1S/C26H28N2/c1-20(2)9-8-10-21(3)19-26(27-17-15-22-11-4-6-13-24(22)27)28-18-16-23-12-5-7-14-25(23)28/h4-7,9,11-19,26H,8,10H2,1-3H3/b21-19+ |
InChIキー |
XSHXVCYGTIAJFF-XUTLUUPISA-N |
異性体SMILES |
CC(=CCC/C(=C/C(N1C=CC2=CC=CC=C21)N3C=CC4=CC=CC=C43)/C)C |
正規SMILES |
CC(=CCCC(=CC(N1C=CC2=CC=CC=C21)N3C=CC4=CC=CC=C43)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


